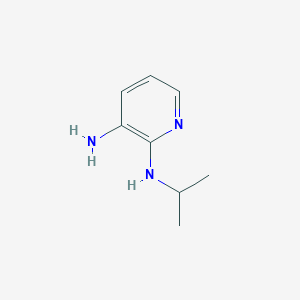

N2-isopropylpyridine-2,3-diamine

CAS No.: 24188-40-7

Cat. No.: VC2278590

Molecular Formula: C8H13N3

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24188-40-7 |

|---|---|

| Molecular Formula | C8H13N3 |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 2-N-propan-2-ylpyridine-2,3-diamine |

| Standard InChI | InChI=1S/C8H13N3/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3,(H,10,11) |

| Standard InChI Key | UJMMDSXBFLGSRF-UHFFFAOYSA-N |

| SMILES | CC(C)NC1=C(C=CC=N1)N |

| Canonical SMILES | CC(C)NC1=C(C=CC=N1)N |

Introduction

Chemical Structure and Identification

N2-isopropylpyridine-2,3-diamine consists of a pyridine ring with two amino groups at positions 2 and 3, with the amino group at position 2 being substituted with an isopropyl group. This structural arrangement contributes to its unique chemical properties and reactivity patterns.

Basic Identification Data

The compound is formally identified through several standardized parameters:

| Parameter | Value |

|---|---|

| CAS Registry Number | 24188-40-7 |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| Synonyms | N2-propan-2-ylpyridine-2,3-diamine; 2,3-Pyridinediamine, N2-(1-methylethyl)- |

The compound contains a pyridine core with nitrogen at position 1, amino groups at positions 2 and 3, and an isopropyl substituent on the amino group at position 2 .

Structural Relationship to Related Compounds

N2-isopropylpyridine-2,3-diamine is structurally related to 2,3-diaminopyridine, with the key difference being the isopropyl substitution. This relationship is quantified with a similarity score of 0.78 according to molecular similarity calculations . The isopropyl group introduces steric hindrance that affects the reactivity of the N2 amino group while leaving the N3 amino group unmodified.

Physical and Chemical Properties

Understanding the physical and chemical properties of N2-isopropylpyridine-2,3-diamine is essential for predicting its behavior in various chemical reactions and applications.

Physical Properties

The compound exhibits the following physical characteristics:

| Property | Value | Determination Method |

|---|---|---|

| Physical State | Not specified in the literature | - |

| Boiling Point | 305.6±27.0 °C | Predicted |

| Density | 1.097±0.06 g/cm³ | Predicted |

| Appearance | Not specified in the literature | - |

These properties suggest that N2-isopropylpyridine-2,3-diamine is likely a liquid or solid at room temperature with a high boiling point typical of amino-substituted heterocyclic compounds .

Chemical Properties

The chemical behavior of N2-isopropylpyridine-2,3-diamine is influenced by both the pyridine ring and the amino groups:

| Property | Value | Notes |

|---|---|---|

| pKa | 6.87±0.10 | Predicted value indicating moderate basicity |

| Reactivity | Nucleophilic at the free amino group | The N3 amino group can participate in various nucleophilic reactions |

| Stability | Requires storage under inert gas | Suggests potential sensitivity to oxidation |

The presence of the isopropyl group on the N2 amino position creates steric hindrance, which likely reduces the nucleophilicity of this nitrogen compared to the unsubstituted N3 amino group .

Synthesis Methods and Reactions

While the search results don't provide specific synthesis methods for N2-isopropylpyridine-2,3-diamine, insights can be drawn from the synthesis of related compounds such as 2,3-diaminopyridine.

Related Synthesis Procedures

The synthesis of the parent compound, 2,3-diaminopyridine, involves the reduction of 2,3-dinitropyridine:

A similar approach could potentially be used to synthesize N2-isopropylpyridine-2,3-diamine by introducing an additional alkylation step with an isopropyl group directed at the N2 position.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Cyclization with carboxylic acids | Polyphosphoric acid, 135-140°C, 2-4 hours | Imidazopyridines | 55.0% |

| Reaction with benzamidobenzoic acid | HOBt, EDCI, DIPEA in DMF, room temperature followed by heating in acetic acid | N-(4-(3H-Imidazo[4,5-b]pyridin-2-yl)phenyl)benzamide | 19% |

| Green chemistry approach | Water, 100°C | Heterocyclic products | Not specified |

| Reaction with 1,3-dicarbonyl compounds | GdCl3·6H2O catalyst, 80°C, 5 hours | 2-methyl benzimidazole derivatives | 86% |

N2-isopropylpyridine-2,3-diamine would likely show similar reactivity, though modified by the presence of the isopropyl group .

| Parameter | Condition | Reason |

|---|---|---|

| Temperature | 2-8°C | To prevent degradation |

| Atmosphere | Under inert gas (nitrogen or argon) | To prevent oxidation or other undesired reactions |

| Container | Sealed, moisture-resistant | To prevent hydrolysis or contamination |

These precautions suggest that the compound may be sensitive to oxygen and moisture, which is common for compounds with free amino groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume